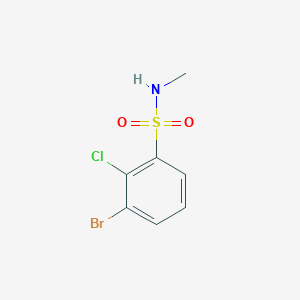
3-Bromo-2-chloro-N-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-N-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The compound features a benzene ring substituted with bromine, chlorine, and a sulfonamide group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-N-methylbenzene-1-sulfonamide typically involves the sulfonation of 3-Bromo-2-chloro-N-methylbenzene. The process can be summarized as follows:
Sulfonation: The starting material, 3-Bromo-2-chloro-N-methylbenzene, is treated with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group.
Amination: The sulfonyl chloride intermediate is then reacted with methylamine (CH₃NH₂) to form the final sulfonamide product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different functional derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the sulfonamide group.
Scientific Research Applications
3-Bromo-2-chloro-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-N-methylbenzene-1-sulfonamide involves its interaction with biological targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This property is particularly useful in the development of drugs that target specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloro-2-methylbenzene: Similar structure but lacks the sulfonamide group.
1-Bromo-2-chlorobenzene: Similar structure but lacks both the sulfonamide and methyl groups.
Uniqueness
The presence of the sulfonamide group in 3-Bromo-2-chloro-N-methylbenzene-1-sulfonamide distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it valuable in various applications.
Properties
Molecular Formula |
C7H7BrClNO2S |
|---|---|
Molecular Weight |
284.56 g/mol |
IUPAC Name |
3-bromo-2-chloro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7BrClNO2S/c1-10-13(11,12)6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 |
InChI Key |
KUILXYMKXLHSML-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C(=CC=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



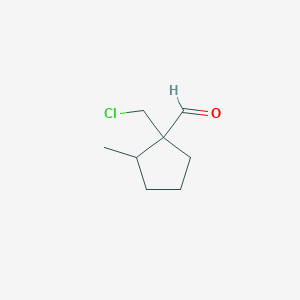
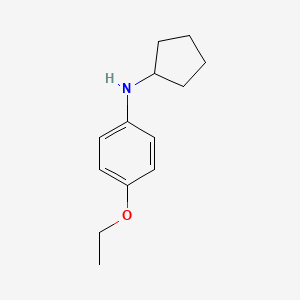
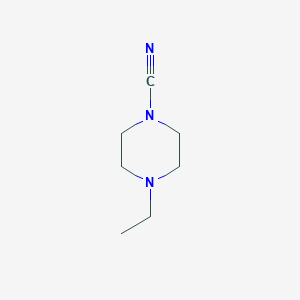
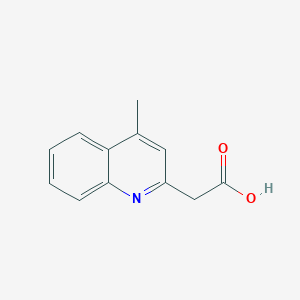
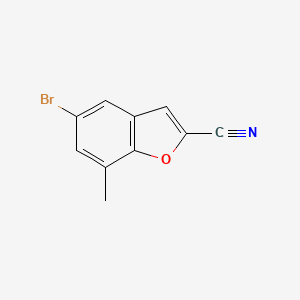
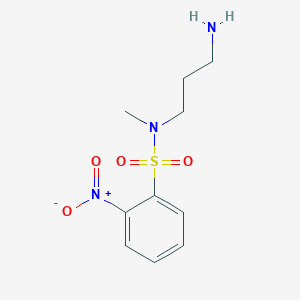
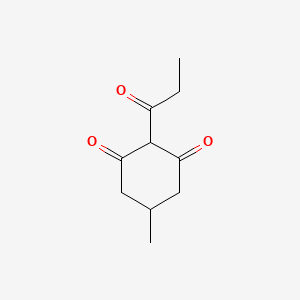
![Tert-butyl 9-amino-7-{[(benzyloxy)carbonyl]amino}-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13272323.png)
![N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine](/img/structure/B13272327.png)
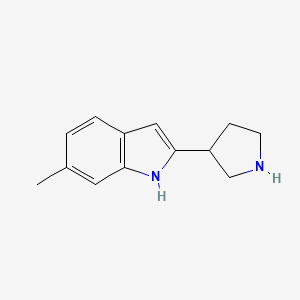
![1-{[(2,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13272338.png)
![2-Methyl-1-[(3-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13272346.png)
amine](/img/structure/B13272354.png)
